Resolvin D1

Description

Properties

IUPAC Name |

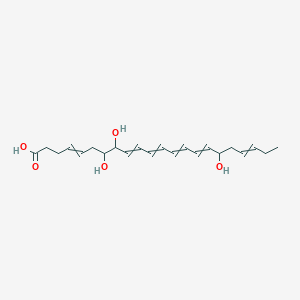

7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWTWACQMDFHJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694000 |

Source

|

| Record name | 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872993-05-0 |

Source

|

| Record name | 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Resolvin D1 Biosynthesis from DHA

[1][2]

Executive Summary

Resolvin D1 (RvD1) is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA).[1][2][3][4][5][6][7] Unlike anti-inflammatory agents that merely inhibit pro-inflammatory pathways (e.g., COX inhibitors), RvD1 actively stimulates the resolution of inflammation —a distinct biochemical process involving macrophage phagocytosis of apoptotic neutrophils, suppression of PMN infiltration, and tissue regeneration.[1][7]

This guide details the biosynthetic mechanism, in vitro production protocols, and analytical validation of RvD1. It is designed for researchers requiring high-fidelity standards for drug development or physiological study.

Part 1: Biosynthetic Mechanism & Stereochemistry

The endogenous biosynthesis of RvD1 is a transcellular event, often requiring the cooperation of two distinct cell types (e.g., endothelial cells and leukocytes) or the sequential action of two lipoxygenase (LOX) enzymes within a single cell type (e.g., macrophages).

The 15-LOX / 5-LOX Handshake

The conversion of DHA to RvD1 is stereospecific. The "D-series" resolvins rely on the initial oxygenation at Carbon-17 in the S configuration.[8]

-

Initiation (15-Lipoxygenase): DHA is oxygenated by 15-LOX (ALX15) to form 17(S)-hydroperoxy-DHA (17S-HpDHA) .[9][10] This is rapidly reduced by cellular peroxidases to 17(S)-hydroxy-DHA (17S-HDHA) .[11]

-

Transformation (5-Lipoxygenase): Leukocytes (neutrophils/monocytes) expressing 5-LOX accept 17S-HDHA. 5-LOX performs a second oxygenation at Carbon-7 to form a transient hydroperoxide, which is rapidly dehydrated to a 7(S),8(S)-epoxide intermediate.[9]

-

Hydrolysis (Epoxide Hydrolase): The epoxide intermediate undergoes enzymatic hydrolysis to introduce hydroxyl groups and rearrange the conjugated double bond system, yielding the bioactive Resolvin D1 .

Final Structure: 7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid.[5][12]

Biosynthetic Pathway Visualization[5]

Figure 1: Sequential enzymatic oxygenation of DHA by 15-LOX and 5-LOX to yield Resolvin D1.

Part 2: Experimental Protocol (In Vitro Biosynthesis)

For research applications requiring authentic RvD1 standards or metabolic profiling, total organic synthesis is complex. A robust alternative is biogenic synthesis using isolated enzymes or human leukocytes.

Method: Human PMN & Soybean 15-LOX Co-incubation

This protocol mimics the transcellular biosynthesis found in vivo.

Reagents Required[3]

-

Substrate: DHA (Free fatty acid form), >98% purity.

-

Enzyme A: Soybean 15-Lipoxygenase (Type I-B, Sigma-Aldrich).

-

Cell Source: Freshly isolated human polymorphonuclear neutrophils (PMNs).

-

Buffer: DPBS (+Ca2+/Mg2+, pH 7.45).

-

Stop Solution: Ice-cold Methanol.

Step-by-Step Workflow

-

Preparation of 17S-HDHA Intermediate:

-

Incubate DHA (50 µM) with Soybean 15-LOX (100 U/mL) in borate buffer (pH 9.0) for 30 min at 4°C.

-

Reduce with NaBH4 to convert hydroperoxides to alcohols.

-

Extract with solid-phase extraction (SPE C18). Isolate 17S-HDHA via RP-HPLC.

-

Why: Soybean 15-LOX produces predominantly 17S-HpDHA, identical to the mammalian isomer.

-

-

Cellular Conversion (The 5-LOX Step):

-

Suspend human PMNs (

cells/mL) in DPBS. -

Add isolated 17S-HDHA (1-5 µM).

-

Stimulate cells with Calcium Ionophore A23187 (2 µM) to activate 5-LOX translocation to the nuclear membrane.

-

Incubate: 37°C for 30–45 minutes.

-

Control: Incubate cells without substrate to assess endogenous background.

-

-

Termination & Extraction:

-

Add 2 volumes of ice-cold Methanol containing deuterated internal standards (e.g., d5-RvD1).

-

Precipitate proteins at -20°C for 30 mins.

-

Centrifuge (1000 x g, 10 min). Collect supernatant.

-

Dilute supernatant with water to <10% MeOH content.

-

SPE Cleanup: Load onto C18 cartridges (equilibrated with MeOH/H2O). Wash with H2O + 0.1% Acetic Acid. Elute with Methyl Formate.

-

Part 3: Analytical Validation (LC-MS/MS)

Identification of RvD1 requires strict adherence to retention time and Mass-to-Charge (m/z) transition criteria.

LC-MS/MS Parameters (MRM Mode)

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo). Ionization: Electrospray Ionization (ESI), Negative Mode.[13]

| Parameter | Value |

| Parent Ion (Q1) | m/z 375.2 [M-H]⁻ |

| Primary Transition (Quant) | m/z 215.1 |

| Secondary Transition (Qual) | m/z 141.1 |

| Diagnostic Ion | m/z 233.1 (cleavage at C7-C8) |

| Collision Energy (CE) | -18 to -24 eV (Optimize per instrument) |

| Retention Time | ~11.5 min (on C18, MeOH/H2O gradient) |

Chromatographic Separation: A C18 column is essential to separate RvD1 from its isomer RvD2 and the AT-RvD1 epimer.

-

Mobile Phase A: Water + 0.01% Acetic Acid.

-

Mobile Phase B: Methanol + 0.01% Acetic Acid.

-

Gradient: 50% B to 90% B over 20 minutes.

Part 4: Pharmacology & Signaling Pathways[14][15]

RvD1 exerts its pro-resolving effects by binding to specific G-protein coupled receptors (GPCRs).[14] It does not suppress immune response (immunosuppression) but rather activates resolution programs.

Receptor Targets[4][7][17]

-

ALX/FPR2 (Formyl Peptide Receptor 2):

-

High affinity.

-

Also binds Lipoxin A4 and Annexin A1.[6]

-

Activation leads to decreased NF-κB activation and increased phagocytosis.

-

-

GPR32 (Human-specific orphan receptor):

-

Specific to D-series resolvins.

-

Drives macrophage polarization toward the M2-like (pro-resolution) phenotype.

-

Signaling Cascade Diagram

Figure 2: RvD1 signaling via ALX/FPR2 and GPR32 receptors to drive resolution.

References

-

Serhan, C. N., et al. (2002). Resolvins: a family of bioactive products of omega-3 fatty acid transformation circuits initiated by aspirin treatment that counter proinflammation signals.[5][8] Journal of Experimental Medicine, 196(8), 1025-1037. Link

-

Sun, Y. P., et al. (2007). Resolvin D1 and its aspirin-triggered 17R epimer.[5][8][15] Stereochemical assignments, anti-inflammatory properties, and enzymatic inactivation.[15] Journal of Biological Chemistry, 282(13), 9323-9334. Link

-

Krishnamoorthy, S., et al. (2010). Resolvin D1 binds human phagocytes with evidence for proresolving receptors.[3][14] Proceedings of the National Academy of Sciences, 107(4), 1660-1665. Link

-

Dalli, J., & Serhan, C. N. (2012). Specific lipid mediator signatures of human phagocytes: microparticles stimulate macrophage clearance of apoptotic neutrophils. Blood, 120(15), e60-e72. Link

-

Colas, R. A., et al. (2014).[10] Identification and signature profiles for pro-resolving and inflammatory lipid mediators in human tissue. American Journal of Physiology-Cell Physiology, 307(1), C39-C54. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. Resolvin D1 limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. Biosynthesis of D-series resolvins in skin provides insights into their role in tissue repair - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Resolvin D1 and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]

Mechanistic Architecture of Resolvin D1 Signaling: A Technical Guide

Executive Summary

Resolvin D1 (RvD1) is not merely an anti-inflammatory agent; it is a pro-resolving agonist that actively orchestrates the return to homeostasis.[1] Unlike traditional antagonists that block receptors to stop inflammation, RvD1 activates specific G-protein coupled receptors (GPCRs) to switch cell phenotypes from pro-inflammatory to pro-resolving.

This guide dissects the molecular architecture of RvD1 signaling, focusing on its receptor kinetics, kinase cascades, and transcriptional targets. It is designed for researchers requiring a mechanistic blueprint to validate RvD1 activity in in vitro and in vivo models.

Receptor Pharmacology: The Biased Agonism Paradigm

RvD1 bioactivity is mediated primarily by two GPCRs: ALX/FPR2 (Formyl peptide receptor 2) and GPR32 (DRV1).

ALX/FPR2: The Master Switch

ALX/FPR2 is a promiscuous receptor that binds both pro-inflammatory ligands (Serum Amyloid A, LL-37) and pro-resolving ligands (RvD1, Lipoxin A4). The critical distinction lies in biased agonism .

-

Pro-inflammatory binding: Induces a conformation favoring G-protein coupling that triggers robust calcium mobilization and chemotaxis without resolution.

-

RvD1 binding: Induces a unique homodimerization or conformational change in ALX/FPR2. This recruits

-arrestin and specific G

GPR32 (DRV1)

Less characterized but equally critical, GPR32 is the specific receptor for D-series resolvins. It drives resolution circuits in vascular endothelium and leukocytes, specifically regulating interactions between platelets and neutrophils.

The Signaling Cascade: From Membrane to Nucleus

The RvD1 signal transduction is a multi-tiered cascade. Below is the detailed mechanistic flow.

Cytosolic Modulation (Immediate Early Phase)

Upon binding ALX/FPR2, RvD1 triggers:

-

Calcium Modulation: Unlike histamine-induced calcium spikes, RvD1 induces controlled oscillatory

mobilization, preventing necrotic overload. -

cAMP/PKA Axis: RvD1 increases intracellular cAMP, activating Protein Kinase A (PKA). This is crucial for inhibiting NADPH oxidase (NOX2), thereby preventing oxidative stress-induced apoptosis in macrophages.

Kinase Regulation[2]

-

ERK1/2 & p38 MAPK: RvD1 attenuates the phosphorylation of these kinases downstream of TLR4 stimulation, effectively "cooling down" the inflammatory drive.

-

PI3K/Akt: RvD1 sustains Akt phosphorylation, promoting cell survival (anti-apoptosis) during the phagocytosis of cellular debris.

Transcriptional Targets

-

NF-

B: RvD1 does not just block NF- -

Nrf2: RvD1 activates Nuclear factor erythroid 2-related factor 2 (Nrf2), driving the expression of Heme Oxygenase-1 (HO-1), a potent antioxidant and anti-inflammatory enzyme.

The microRNA Resolution Circuit

RvD1 regulates a specific cluster of microRNAs to enforce resolution:

-

Upregulated: miR-21 , miR-146b , miR-219 .[2][3][4][5]

-

miR-146b targets the NF-

B signaling pathway, creating a negative feedback loop. -

miR-21 targets PDCD4 (pro-inflammatory) and enhances IL-10.

-

Visualization: The RvD1 Signaling Map

The following diagram illustrates the convergence of these pathways.

Caption: Schematic of RvD1 signaling via ALX/FPR2. Note the bifurcation into cytosolic kinase modulation and nuclear transcriptional reprogramming, specifically the p50/p50 homodimer switch and miRNA feedback loops.

Functional Translation: Efferocytosis

The hallmark of RvD1 activity is the enhancement of efferocytosis (phagocytosis of apoptotic cells).[6] This is distinct from bacterial phagocytosis; it is "immunologically silent," meaning it clears debris without triggering a cytokine storm.

Mechanism:

-

Rac1 Activation: RvD1 promotes cytoskeletal rearrangement via Rac1/Cdc42 to form the phagocytic cup.

-

Bcl-2 Upregulation: It protects the phagocyte from apoptosis during the engulfment process.

-

Metabolic Reprogramming: RvD1 shifts macrophage metabolism toward fatty acid oxidation (FAO) and oxidative phosphorylation to fuel the energy-demanding process of clearance.

Experimental Protocols

Protocol A: Macrophage Efferocytosis Assay (The "Gold Standard")

Purpose: To quantify the functional pro-resolving activity of RvD1.

Reagents:

-

Effector Cells: Human Macrophages (HMDM) or differentiated THP-1 (PMA 50 ng/mL, 48h).

-

Target Cells: Jurkat T cells or Neutrophils.[7]

-

Apoptosis Inducer: Staurosporine (1

M) or UV irradiation. -

Label: pHrodo Red (fluoresces only in acidic phagosomes) or CFSE.

Workflow:

-

Target Preparation: Label Target Cells with CFSE. Induce apoptosis (Staurosporine, 4h). Wash x3 to remove toxin.

-

Treatment: Incubate Effector Macrophages with RvD1 (10 nM - 100 nM) for 15 minutes. Note: RvD1 is light sensitive and labile; handle in low light and keep on ice until use.

-

Co-culture: Add Apoptotic Targets to Macrophages (Ratio 3:1 or 5:1).

-

Incubation: 60 minutes at 37°C.

-

Quench: Wash with cold PBS; add Trypan Blue to quench non-ingested extracellular fluorescence (if using CFSE).

-

Readout: Flow Cytometry (Gate on Macrophages

, measure CFSE high) or Fluorescence Microscopy.

Protocol B: Validation of Signaling (Western Blot)

Purpose: To confirm ALX/FPR2 activation and downstream kinase modulation.

Conditions:

-

Cell Line: CHO-FPR2 (overexpressing cells) or primary macrophages.

-

Stimulus: LPS (100 ng/mL) to induce background inflammation.

-

RvD1 Dose: 10 nM, 100 nM.

Key Targets & Expected Changes:

| Target Protein | Phospho-Site | Expected Change (LPS + RvD1 vs LPS alone) | Time Point |

|---|

| NF-

Workflow Visualization: Efferocytosis Assay

Caption: Step-by-step workflow for the RvD1-enhanced efferocytosis assay, the primary functional readout for pro-resolving activity.

References

-

Recchiuti, A., Krishnamoorthy, S., Fredman, G., Chiang, N., & Serhan, C. N. (2011). MicroRNAs in resolution of acute inflammation: identification of novel resolvin D1-miRNA circuits. FASEB Journal. Link

-

Krishnamoorthy, S., Recchiuti, A., Chiang, N., Yacoubian, S., Lee, C. H., Yang, R., ... & Serhan, C. N. (2010). Resolvin D1 binds human phagocytes with high affinity and ALX/FPR2 receptors. Proceedings of the National Academy of Sciences. Link

-

Lee, H. N., Jeong, E. A., Park, M. C., & Surh, Y. J. (2013). Resolvin D1 stimulates efferocytosis through p50/p50-mediated suppression of tumor necrosis factor-α expression.[6] Journal of Cell Science. Link

-

Lee, H. N., & Surh, Y. J. (2013). Resolvin D1-mediated NOX2 inactivation rescues macrophages undertaking efferocytosis from oxidative stress-induced apoptosis. Biochemical Pharmacology. Link

-

Fredman, G., & Serhan, C. N. (2011). Specialized proresolving mediator targets for RvD1 and RvD2 in cardiovascular inflammation and resolution. Arteriosclerosis, Thrombosis, and Vascular Biology. Link

Sources

- 1. Structural basis for the access and binding of resolvin D1 (RvD1) to formyl peptide receptor 2 (FPR2/ALX), a class A GPCR | bioRxiv [biorxiv.org]

- 2. MicroRNAs in resolution of acute inflammation: identification of novel resolvin D1-miRNA circuits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MicroRNAs in resolution of acute inflammation: identification of novel resolvin D1-miRNA circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.biologists.com [journals.biologists.com]

- 7. researchgate.net [researchgate.net]

Aspirin-Triggered Resolvin D1: A Technical Guide to its Synthesis, Mechanism, and Therapeutic Potential

Introduction: Beyond Anti-Inflammation to Active Resolution

For decades, the therapeutic action of aspirin was primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, thereby blocking the production of pro-inflammatory prostaglandins. However, pioneering research has unveiled a more nuanced and sophisticated role for aspirin, particularly at low doses. Aspirin uniquely modifies the function of the COX-2 enzyme, redirecting its catalytic activity to generate precursors for a novel class of lipid mediators known as Specialized Pro-resolving Mediators (SPMs).

This guide focuses on a key member of this family: Aspirin-Triggered Resolvin D1 (AT-RvD1). Unlike traditional anti-inflammatory agents that simply block pro-inflammatory signals, AT-RvD1 and other SPMs are agonists that actively orchestrate the resolution of inflammation, a process essential for tissue repair and return to homeostasis.[1][2] Failure of resolution is a key pathological feature of many chronic diseases, making the study of SPMs like AT-RvD1 a critical frontier in drug development. This document provides an in-depth technical overview of the biosynthesis of AT-RvD1, its molecular mechanisms of action, key biological functions, and field-proven methodologies for its study, aimed at researchers, scientists, and drug development professionals.

Part 1: The Biosynthetic Pathway of Aspirin-Triggered Resolvin D1

The generation of AT-RvD1 is a fascinating example of enzymatic reprogramming, initiated by aspirin and completed through transcellular metabolism involving multiple cell types. The pathway begins with the omega-3 fatty acid docosahexaenoic acid (DHA) and requires the sequential action of modified COX-2 and 5-lipoxygenase (5-LOX).

Causality Behind the Pathway: The key initiating event is the irreversible acetylation of a specific serine residue (Ser-530 in human COX-2) within the enzyme's active site by aspirin.[3][4] This covalent modification does not completely abolish enzymatic activity. Instead, it alters the shape of the active site, preventing the synthesis of prostaglandins but enabling the enzyme to accommodate the larger DHA molecule and convert it into a 17R-hydroperoxy intermediate.[5] This "aspirin-triggered" stereoisomer is distinct from the 17S-series intermediates generated by lipoxygenases in the absence of aspirin.

The Enzymatic Cascade:

-

Aspirin-Acetylation of COX-2: Low-dose aspirin selectively acetylates COX-2, primarily in endothelial or epithelial cells. This converts COX-2 into a 15R-lipoxygenase-like enzyme.[5][6]

-

Formation of 17R-HDHA: The acetylated COX-2 oxygenates DHA to form 17R-hydroperoxy-DHA (17R-HpDHA), which is then rapidly reduced to 17R-hydroxy-DHA (17R-HDHA).[6][7]

-

Transcellular Synthesis: 17R-HDHA is released and taken up by neighboring leukocytes, such as neutrophils, which are rich in the enzyme 5-lipoxygenase (5-LOX).[6][7]

-

5-LOX Action and Epoxide Formation: 5-LOX oxygenates 17R-HDHA, leading to the formation of unstable epoxide intermediates.[7]

-

Generation of AT-RvD1: These epoxide-containing intermediates are enzymatically hydrated to yield the final, stable structure of AT-RvD1 (7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid).[7][8]

A critical feature of AT-RvD1 is its 17R stereochemistry, which confers greater resistance to metabolic inactivation by endogenous oxidoreductase enzymes compared to its aspirin-naïve epimer, Resolvin D1 (RvD1).[9][10] This results in a longer biological half-life, making it a particularly attractive therapeutic candidate.[9]

Caption: Biosynthetic pathway of Aspirin-Triggered Resolvin D1 (AT-RvD1).

Part 2: Molecular Mechanisms of AT-RvD1 Action

AT-RvD1 exerts its potent pro-resolving effects by binding to and activating specific G protein-coupled receptors (GPCRs) expressed on the surface of various immune cells, including neutrophils, monocytes, and macrophages.[9]

Primary Receptors:

-

ALX/FPR2: This receptor, also known as the lipoxin A4 receptor, is a key target for many SPMs. Binding of AT-RvD1 to ALX/FPR2 initiates intracellular signaling cascades that are central to its anti-inflammatory and pro-resolving functions.[9][11]

-

GPR32: GPR32 is another receptor for D-series resolvins.[9][11][12] Its activation by AT-RvD1 contributes to the overall cellular response, particularly in phagocytes.[11][12]

Downstream Signaling and Functional Consequences: The engagement of these receptors by AT-RvD1 triggers a suite of intracellular events designed to actively switch off the inflammatory response and promote healing.

-

Inhibition of Pro-inflammatory Signaling: AT-RvD1 potently inhibits the activation of the NF-κB pathway, a master regulator of pro-inflammatory gene expression.[7][8] This leads to a significant reduction in the production and secretion of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and various interleukins.[1][7][8]

-

Modulation of Leukocyte Trafficking: AT-RvD1 directly inhibits the transendothelial migration of neutrophils to the site of inflammation.[9] It achieves this by downregulating adhesion molecules on both neutrophils and endothelial cells and by limiting the production of potent chemoattractants like leukotriene B4 (LTB4).[13]

-

Stimulation of Efferocytosis: A hallmark of active resolution is the clearance of apoptotic cells, particularly neutrophils, by macrophages in a process called efferocytosis. AT-RvD1 is a powerful stimulant of this process.[10][14] By enhancing the phagocytic capacity of macrophages, it ensures the non-phlogistic removal of cellular debris, preventing secondary necrosis and the release of damaging cellular contents.[1][15]

-

Induction of Autophagy: Recent evidence suggests that AT-RvD1 can induce autophagy, a cellular self-cleaning process.[16] This mechanism helps remove inflammatory stimuli and restore cellular homeostasis, particularly in the context of neuropathic pain and neuroinflammation.[16]

Caption: Key signaling pathways activated by AT-RvD1.

Part 3: Key Biological Functions and Therapeutic Implications

The multifaceted mechanism of AT-RvD1 translates into potent pro-resolving and tissue-protective effects across a wide range of preclinical disease models. Its ability to both curb excessive inflammation and actively promote healing makes it a highly promising therapeutic agent.

| Biological Function | Model System | Key Quantitative Outcome | Reference |

| Reduced Neutrophil Infiltration | Murine Allergic Airway Disease | ~60% decrease in bronchoalveolar lavage (BAL) eosinophils with 100 ng AT-RvD1. | [10] |

| Enhanced Efferocytosis | In vitro macrophage phagocytosis assay | AT-RvD1 (10-100 nM) significantly increased the phagocytosis index of allergen-coated beads. | [10] |

| Reduced Pro-inflammatory Cytokines | Rat Adjuvant-Induced Arthritis | Systemic AT-RvD1 treatment significantly decreased paw levels of TNF-α and IL-1β. | [7] |

| Pain Reduction (Analgesia) | Rat Adjuvant-Induced Arthritis | AT-RvD1 produced pronounced and long-lasting anti-hyperalgesic effects. | [7] |

| Reduced Tumor Growth | Murine KRAS-driven Lung Cancer | AT-RvD1 treatment reduced tumor growth and lowered the Neutrophil to Lymphocyte Ratio (NLR). | [14][17] |

| Protection from Lung Injury | Murine IgG Immune Complex Lung Injury | AT-RvD1 treatment significantly decreased the secretion of TNF-α, IL-6, KC, and MIP-1α from neutrophils. | [8] |

| Neuroprotection | Rat Spinal Nerve Ligation (Neuropathic Pain) | AT-RvD1 ameliorated activation of the NLRP3 inflammasome via induction of autophagy. | [16] |

These findings underscore the therapeutic potential of AT-RvD1 in conditions characterized by unresolved inflammation, including asthma, arthritis, inflammatory pain, acute lung injury, and even cancer.[7][8][9][15]

Part 4: Methodologies for AT-RvD1 Research

Studying specialized pro-resolving mediators requires highly sensitive and specific techniques due to their low endogenous concentrations and transient nature.

Protocol 1: Lipid Mediator Metabolomics - Extraction and LC-MS/MS Quantification

Causality and Self-Validation: This protocol is designed for maximum recovery and stability of lipid mediators. The use of deuterated internal standards for every major SPM class is a critical self-validating step. The recovery of these standards provides a direct measure of the extraction efficiency for each individual sample, ensuring quantitative accuracy. Solid-Phase Extraction (SPE) is employed to concentrate the analytes and remove interfering matrix components (e.g., phospholipids), which is essential for achieving the low picogram limits of detection required.

Step-by-Step Methodology:

-

Sample Collection & Internal Standard Spiking: Collect biological samples (e.g., plasma, cell culture supernatant, tissue homogenate) into 2 volumes of cold methanol containing a suite of deuterated internal standards (e.g., d8-LTB4, d5-RvD2, d4-PGE2). The methanol immediately quenches enzymatic activity.

-

Protein Precipitation & Lipid Extraction: Vortex samples and store at -20°C for at least 60 minutes to ensure complete protein precipitation. Centrifuge at 1500 x g for 10 minutes at 4°C. Collect the supernatant.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Acidify the supernatant to ~pH 3.5 with dilute HCl. This ensures that the acidic lipids are in their neutral form and will bind efficiently to the C18 stationary phase.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with water followed by hexane to remove highly polar and non-polar impurities, respectively.

-

Elute the lipid mediators with methyl formate or ethyl acetate.

-

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the lipid extract in a small volume of mobile phase (e.g., 50:50 methanol:water) for analysis.

-

LC-MS/MS Analysis:

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18).

-

Perform chromatographic separation using a gradient of water/methanol with a weak acid modifier (e.g., 0.01% acetic acid).

-

Detect and quantify the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Each lipid mediator is identified by its specific precursor-to-product ion transition and retention time, providing exceptional specificity.[18][19]

-

Caption: General workflow for lipid mediator analysis by LC-MS/MS.

Protocol 2: In Vitro Functional Assay - Macrophage Efferocytosis

Causality and Self-Validation: This assay directly measures a key pro-resolving function of AT-RvD1. The experimental design includes multiple controls to ensure the observed effect is specific. A vehicle control establishes the baseline phagocytic activity, while a positive control (if available) validates the assay's responsiveness. The use of a pH-sensitive dye or a dual-fluorescence system to distinguish between bound and fully internalized apoptotic cells is a critical self-validating feature, preventing the overestimation of phagocytosis.

Step-by-Step Methodology:

-

Preparation of Macrophages: Culture primary macrophages or a macrophage-like cell line (e.g., THP-1 derived) in 24-well plates until adherent.

-

Induction of Neutrophil Apoptosis: Isolate human or murine neutrophils. Induce apoptosis by UV irradiation or by culturing overnight. Confirm apoptosis (e.g., >80%) using Annexin V/Propidium Iodide staining and flow cytometry.

-

Labeling of Apoptotic Neutrophils: Label the apoptotic neutrophils with a fluorescent dye (e.g., pHrodo Red or CFSE) according to the manufacturer's instructions.

-

Efferocytosis Assay:

-

Wash the adherent macrophages with buffer.

-

Pre-treat the macrophages with AT-RvD1 (e.g., 0.1-100 nM) or vehicle control for 15 minutes at 37°C.

-

Add the fluorescently labeled apoptotic neutrophils to the macrophage culture at a ratio of approximately 5:1 (neutrophils:macrophages).

-

Co-incubate for 60 minutes at 37°C to allow for phagocytosis.

-

-

Quantification:

-

Gently wash away any non-ingested neutrophils.

-

Fix the cells with paraformaldehyde.

-

Analyze the plate using a fluorescence microscope or a high-content imager. The phagocytosis index is calculated as the percentage of macrophages that have ingested at least one apoptotic cell, multiplied by the average number of ingested cells per macrophage.

-

Conclusion and Future Directions

Aspirin-triggered Resolvin D1 stands at the nexus of classic pharmacology and the new frontier of resolution biology. Its unique biosynthesis, initiated by aspirin's paradoxical effect on COX-2, results in a potent and relatively stable SPM that actively orchestrates the cessation of inflammation and promotes tissue repair. The ability of AT-RvD1 to inhibit neutrophil infiltration, reduce inflammatory cytokine storms, and enhance the clearance of cellular debris provides a powerful, multi-pronged mechanism for restoring tissue homeostasis. As research continues to move from preclinical models to clinical investigation, AT-RvD1 and its stable analogs hold immense promise as a novel therapeutic class for a host of chronic inflammatory diseases, offering a paradigm shift from merely suppressing inflammation to actively promoting its resolution.

References

-

E.L. Elmes, M.J.D. Daniels, et al. (2021). Aspirin-Triggered Resolvin D1 Reduces Proliferation and the Neutrophil to Lymphocyte Ratio in a Mutant KRAS-Driven Lung Adenocarcinoma Model. National Institutes of Health. [Link]

-

M.C. D. G. a. A. S. B. (2021). Aspirin-Triggered Resolvin D1-modified materials promote the accumulation of pro-regenerative immune cell subsets and enhance vascular remodeling. PMC. [Link]

-

E.L. Elmes, M.J.D. Daniels, et al. (2021). Aspirin-Triggered Resolvin D1 Reduces Proliferation and the Neutrophil to Lymphocyte Ratio in a Mutant KRAS-Driven Lung Adenocarcinoma Model. MDPI. [Link]

-

R. J. K. a. L. J. M. (2010). Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation. PMC - NIH. [Link]

-

M. V. a. L. M. B. (2017). Aspirin-triggered resolvin D1 attenuates PDGF-induced vascular smooth muscle cell migration via the cyclic adenosine monophosphate/protein kinase A (cAMP/PKA) pathway. PubMed Central. [Link]

-

G. V. Halade, K. A. N. a. P. R. V. (2013). Protective Actions of Aspirin-Triggered (17R) Resolvin D1 and its Analogue, 17R-Hydroxy-19-Para-Fluorophenoxy-Resolvin D1 Methyl Ester, in C5a-dependent IgG Immune Complex-Induced Inflammation and Lung Injury. PMC - PubMed Central. [Link]

-

M. S. Sulciner, C. N. Serhan, et al. (2019). Aspirin-triggered proresolving mediators stimulate resolution in cancer. PNAS. [Link]

-

Y. Sun, Y. Li, et al. (2023). Aspirin-triggered Resolvin D1 ameliorates activation of the NLRP3 inflammasome via induction of autophagy in a rat model of neuropathic pain. PubMed. [Link]

-

R. P. R. a. W. L. S. (2000). A Mechanistic Hypothesis for the Aspirin-Induced Switch in Lipid Mediator Production by Cyclooxygenase-2. ResearchGate. [Link]

-

B. D. Levy, C. N. Serhan, et al. (2011). Resolvin D1 and its aspirin-triggered epimer AT-RvD1 promote the resolution of allergic airways responses. PubMed Central. [Link]

-

D. M. B. a. S. M. D. (2011). The precursor of resolvin D series and aspirin-triggered resolvin D1 display anti-hyperalgesic properties in adjuvant-induced arthritis in rats. PMC - PubMed Central. [Link]

-

H. S. a. A. A. (2022). Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5. PMC. [Link]

-

A. D. M. a. M. C. (2024). Protective Effect of Resolvin D1, D2, and Their Methyl Esters on Oxidative Stress and Hyaluronidase—Induced Hyaluronic Acid Degradation. MDPI. [Link]

-

Various Authors. (2024). Aspirin. Wikipedia. [Link]

-

M. E. W. a. C. N. S. (2014). Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs. PMC - PubMed Central. [Link]

-

S. R. a. N. H. (2019). Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples. National Institutes of Health. [Link]

-

T. H. K. a. B. D. L. (2019). Resolvin D1 limits 5-lipoxygenase nuclear localization and leukotriene B4 synthesis by inhibiting a calcium-activated kinase pathway. PMC - National Institutes of Health (NIH). [Link]

-

À. G.-R. a. S. O.-P. (2022). The role of acetylated cyclooxygenase-2 in the biosynthesis of resolvin precursors derived from eicosapentaenoic acid. PubMed. [Link]

-

J. Han, J. Li, et al. (2021). RvD1 accelerates the resolution of inflammation by promoting apoptosis of the recruited macrophages via the ALX/FasL-FasR/caspase-3 signaling pathway. National Institutes of Health. [Link]

-

C. N. S. (2002). Conversion of docosahexaenoic acid (DHA) to aspirin-triggered D series... ResearchGate. [Link]

-

T. K. a. O. W. (2023). Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators. Frontiers. [Link]

-

J. D. a. R. A. C. (2018). An Advanced LC–MS/MS Platform for the Analysis of Specialized Pro-Resolving Lipid Mediators. ResearchGate. [Link]

-

C. N. S. (2019). Specialized Pro-Resolving Mediators and Eicosanoids- A Preferred Solid-Phase Extraction Protocol from Tissues and Biological Flu. The Serhan Laboratory. [Link]

-

P. P. a. C. P. (2024). Aspirin-triggered DHA metabolites inhibit angiogenesis. Frontiers. [Link]

-

N. Chiang, C. N. Serhan, et al. (2010). Resolvin D1 binds human phagocytes with evidence for proresolving receptors. PNAS. [Link]

-

G. V. H. (2021). Arachidonate 5-lipoxygenase is essential for biosynthesis of specialized pro-resolving mediators and cardiac repair in heart failure. American Physiological Society Journal. [Link]

-

N. A. a. L. V. N. (2020). In vitro and in vivo assessment of the proresolutive and antiresorptive actions of resolvin D1: Relevance to arthritis. ResearchGate. [Link]

-

M. S. a. V. D. B. (2023). Aspirin modulates production of pro-inflammatory and pro-resolving mediators in endothelial cells. PLOS One. [Link]

-

Y. L. a. X. Z. (2023). Lung Inflammation Resolution by RvD1 and RvD2 in a Receptor-Dependent Manner. MDPI. [Link]

-

A. P. a. E. T. (2024). Structural basis for the access and binding of resolvin D1 (RvD1) to formyl peptide receptor 2 (FPR2/ALX), a class A GPCR. bioRxiv. [Link]

-

T. C. a. G. H.-L. (2020). DEL-1 promotes macrophage efferocytosis and clearance of inflammation. PMC. [Link]

-

J. D. (2024). Protocols. JDALLILAB. [Link]

-

R. A. C. a. C. N. S. (2020). Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation. National Institutes of Health. [Link]

-

D. R. a. T. V. H. (2020). Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation. MDPI. [Link]

-

R. V. B. a. M. P. B. (2023). Recruited macrophages participate in efferocytosis of neutrophils... ResearchGate. [Link]

-

E. P. a. O. W. (2019). Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators. PubMed Central. [Link]

-

D. R. a. T. V. H. (2022). Major structure-activity relationships of resolvins, protectins, maresins and their analogues. CORA. [Link]

-

G. H. a. C. N. S. (2021). The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection. The Journal of Experimental Medicine. [Link]

Sources

- 1. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aspirin - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Aspirin-triggered DHA metabolites inhibit angiogenesis [frontiersin.org]

- 7. The precursor of resolvin D series and aspirin-triggered resolvin D1 display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protective Actions of Aspirin-Triggered (17R) Resolvin D1 and its Analogue, 17R-Hydroxy-19-Para-Fluorophenoxy-Resolvin D1 Methyl Ester, in C5a-dependent IgG Immune Complex-Induced Inflammation and Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aspirin-Triggered Resolvin D1-modified materials promote the accumulation of pro-regenerative immune cell subsets and enhance vascular remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resolvin D1 and its aspirin-triggered epimer AT-RvD1 promote the resolution of allergic airways responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Resolvin D1 limits 5-lipoxygenase nuclear localization and leukotriene B4 synthesis by inhibiting a calcium-activated kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aspirin-Triggered Resolvin D1 Reduces Proliferation and the Neutrophil to Lymphocyte Ratio in a Mutant KRAS-Driven Lung Adenocarcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Aspirin-triggered Resolvin D1 ameliorates activation of the NLRP3 inflammasome via induction of autophagy in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jdallilab.com [jdallilab.com]

A Senior Application Scientist's Guide to the Endogenous Production of Resolvin D1 in Tissues

This technical guide provides an in-depth exploration of the endogenous biosynthesis of Resolvin D1 (RvD1), a potent specialized pro-resolving mediator (SPM) that orchestrates the active resolution of inflammation. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple descriptions to explain the causal biochemistry, cellular interplay, and analytical methodologies that are fundamental to understanding and harnessing the therapeutic potential of RvD1.

The Resolution of Inflammation: An Active Process Orchestrated by SPMs

Inflammation, while a protective response, must be actively terminated to prevent chronic damage and restore tissue homeostasis.[1][2] This termination is not a passive decay of pro-inflammatory signals but an active, highly regulated process driven by a superfamily of lipid mediators known as SPMs.[3][4][5] Derived from omega-3 polyunsaturated fatty acids like docosahexaenoic acid (DHA), these molecules, including resolvins, protectins, and maresins, are biosynthesized during the resolution phase of inflammation.[1][4]

Resolvin D1 (RvD1), a key member of the D-series resolvins, is an endogenous mediator derived from DHA that exhibits potent bioactions, such as inhibiting neutrophil infiltration, stimulating the clearance of apoptotic cells by macrophages (efferocytosis), and reducing pro-inflammatory cytokine production.[4][6] Understanding the precise mechanisms of its endogenous production is paramount for developing novel therapeutic strategies that leverage the body's own healing processes.

The Core Biosynthetic Pathway: From DHA to Resolvin D1

The primary pathway for RvD1 biosynthesis is a stereochemically precise, multi-enzyme cascade that begins with the essential omega-3 fatty acid, DHA. This process often involves the coordinated action of different cell types within a tissue.

Step 1: 15-Lipoxygenase (15-LOX) Initiates the Cascade The journey from DHA to RvD1 begins with the enzymatic oxygenation of DHA at the carbon-17 position. This reaction is catalyzed by 15-lipoxygenase (or a murine equivalent), which stereospecifically produces 17S-hydroperoxy-DHA (17S-HpDHA).[2][4][7] This initial step is rate-limiting and crucial, as it generates the precursor molecule for the entire D-series resolvin family. 17S-HpDHA is then rapidly converted to its more stable hydroxyl form, 17S-hydroxy-DHA (17S-HDHA), by peroxidases.[7]

Step 2: 5-Lipoxygenase (5-LOX) Action and Epoxide Formation The intermediate, 17S-HDHA, undergoes a second oxygenation, this time catalyzed by 5-lipoxygenase (5-LOX).[2][4][8] The 5-LOX enzyme acts on 17S-HDHA to generate a C7-hydroperoxy-containing product, which is then rapidly transformed into a transient but critical 7,8-epoxide intermediate.[2] This epoxide, resolvin 7,8(S,S)-epoxytetraene, is the direct precursor to both RvD1 and RvD2.[1][2] The sequential action of 15-LOX and 5-LOX is a hallmark of resolvin biosynthesis.

Step 3: Stereospecific Hydrolysis to Yield RvD1 The final step is the enzymatic hydrolysis of the 7,8-epoxide intermediate. This reaction, which involves the addition of a water molecule, is catalyzed by an epoxide hydrolase, such as the soluble epoxide hydrolase (sEH).[2][9] The enzyme stereospecifically opens the epoxide ring to form the vicinal diol structure characteristic of RvD1 (7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid).[2][9]

An alternative pathway exists, known as the aspirin-triggered pathway. Aspirin acetylates the cyclooxygenase-2 (COX-2) enzyme, which alters its catalytic activity. The aspirin-triggered COX-2 converts DHA into 17R-HDHA, an epimer of the 15-LOX product.[10][11] This intermediate is then processed by 5-LOX to generate aspirin-triggered RvD1 (AT-RvD1), which retains potent pro-resolving activities.[10]

Cellular Sources and Transcellular Biosynthesis

RvD1 is not typically produced by a single cell type from start to finish. Its synthesis is a prime example of transcellular biosynthesis , where metabolic intermediates are shuttled between different, interacting cells to complete the pathway.[5][12] This cellular cooperation is essential for generating SPMs at the site of inflammation where they are needed most.

The expression of the required enzymes, 15-LOX and 5-LOX, is often segregated in different cell populations.

| Cell Type | Key Enzyme(s) Contributed | Role in RvD1 Biosynthesis |

| Macrophages | 15-LOX, 5-LOX, sEH | Can produce RvD1 independently or participate in transcellular pathways.[1][7] |

| Neutrophils | 5-LOX | A primary source of 5-LOX; converts 17S-HDHA (produced by other cells) to the epoxide intermediate.[1][2][7] |

| Epithelial Cells | 15-LOX | Generate the initial 17S-HDHA precursor, which is then passed to leukocytes.[5][12] |

| Endothelial Cells | 15-LOX, COX-2 | Can initiate the pathway by producing 17S-HDHA or 17R-HDHA (aspirin-triggered).[5][7][11] |

Causality in Experimental Choice: When studying RvD1 production, the choice of a cellular model is critical. A co-culture system of endothelial cells and neutrophils, for example, more accurately reflects the in vivo transcellular process than studying either cell type in isolation.[13] This is because endothelial cells can generate the 17S-HDHA precursor, but they lack the 5-LOX needed for the subsequent step, which is readily provided by neutrophils upon their recruitment to the inflamed site.

Technical Protocol: Quantification of Endogenous RvD1 via LC-MS/MS

The gold-standard for identifying and quantifying the vanishingly low concentrations of endogenous RvD1 is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][14] This methodology provides the necessary sensitivity and specificity to distinguish RvD1 from other structurally similar lipid mediators.

Self-Validating System Rationale: This protocol is designed as a self-validating system. The inclusion of a heavy-isotope-labeled internal standard (e.g., d5-RvD1) at the initial step of sample processing is non-negotiable. This standard co-purifies with the endogenous analyte and experiences identical losses during extraction and ionization suppression in the mass spectrometer. By normalizing the endogenous RvD1 signal to the d5-RvD1 signal, one can achieve highly accurate and reproducible quantification, irrespective of variations in sample recovery.[15]

Step-by-Step Methodology for Lipid Mediator Profiling

-

Sample Collection & Homogenization:

-

Action: Flash-freeze tissue samples immediately in liquid nitrogen upon collection.

-

Causality: This step is critical to quench all enzymatic activity, preventing ex vivo formation or degradation of RvD1, which is highly labile.

-

Procedure: Weigh the frozen tissue and homogenize in 2 volumes of ice-cold methanol.

-

-

Internal Standard Spiking & Protein Precipitation:

-

Action: Add a known amount of a deuterated internal standard mixture (including d5-RvD1) to the methanol homogenate.

-

Causality: Adding the standard at the earliest stage ensures it accounts for analyte loss throughout the entire workflow, which is the cornerstone of a trustworthy quantification method.[15]

-

Procedure: Vortex the sample vigorously and incubate at -20°C for 30 minutes to ensure complete protein precipitation. Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C. Collect the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Action: Use a C18 SPE cartridge to extract lipids from the supernatant and remove polar contaminants.

-

Causality: SPE serves two purposes: it concentrates the low-abundance lipid mediators into a smaller volume and purifies them from salts and other matrix components that would interfere with LC-MS/MS analysis.

-

Procedure:

-

a. Condition the C18 cartridge with 1 column volume of methanol, followed by 1 column volume of water.

-

b. Acidify the supernatant to pH ~3.5 with dilute acid and load it onto the conditioned cartridge.

-

c. Wash the cartridge with water, followed by hexane to remove neutral lipids.

-

d. Elute the desired lipid mediators with methyl formate or ethyl acetate.

-

-

-

Sample Concentration & Reconstitution:

-

Action: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Causality: Volatilizing the organic solvent concentrates the analytes. Using nitrogen prevents oxidation of the sensitive polyunsaturated lipid structures.

-

Procedure: Reconstitute the dried residue in a small, precise volume (e.g., 50 µL) of the initial LC mobile phase (e.g., 50:50 Methanol:Water). This step is critical for ensuring compatibility with the reverse-phase column and delivering a concentrated plug of analyte for injection.

-

-

LC-MS/MS Analysis:

-

Action: Inject the reconstituted sample onto a reverse-phase C18 column connected to a triple quadrupole mass spectrometer operating in negative ion mode.

-

Causality: Reverse-phase chromatography separates lipids based on their hydrophobicity. The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode, providing two layers of specificity: it selects for the parent mass of RvD1 (m/z 375.2) and then detects a specific, high-abundance fragment ion (e.g., m/z 141) generated upon collision-induced dissociation. This parent-fragment transition is unique to RvD1, ensuring unambiguous identification.[9]

-

Typical MRM Transitions:

-

RvD1: Q1: 375.2 -> Q3: 141.0

-

d5-RvD1 (Internal Standard): Q1: 380.2 -> Q3: 141.0

-

-

-

Data Analysis & Quantification:

-

Action: Integrate the peak areas for the endogenous RvD1 and the d5-RvD1 internal standard.

-

Causality: A standard curve is generated using known amounts of authentic RvD1 standard, plotting the ratio of (RvD1 area / d5-RvD1 area) against concentration. The concentration in the unknown biological sample is then calculated from this curve, providing a robust and validated quantitative result.

-

References

-

Nshimiyimana, R., Simard, M., Teder, T., Rodriguez, A. R., Spur, B. W., Haeggström, J. Z., & Serhan, C. N. (2024). Biosynthesis of resolvin D1, resolvin D2, and RCTR1 from 7,8(S,S)-epoxytetraene in human neutrophils and macrophages . Proceedings of the National Academy of Sciences, 121(37), e2405821121. [Link]

-

Nshimiyimana, R., Simard, M., Teder, T., Rodriguez, A. R., Spur, B. W., Haeggström, J. Z., & Serhan, C. N. (2024). Biosynthesis of resolvin D1, resolvin D2, and RCTR1 from 7,8(S,S)- epoxytetraene in human . Semantic Scholar. [Link]

-

Sun, Y., et al. (2017). Resolvins E1 and D1 in Choroid-Retinal Endothelial Cells and Leukocytes: Biosynthesis and Mechanisms of Anti-inflammatory Actions . Investigative Ophthalmology & Visual Science. [Link]

-

Biosynthesis of D-series resolvins. DHA is the endogenous substrate for... . ResearchGate. [Link]

-

Calder, P. C. (2021). Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation . Molecules, 26(10), 2957. [Link]

-

Al-Rawi, N. H., et al. (2023). Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 . Molecules, 28(14), 5406. [Link]

-

Zhang, Y., et al. (2022). Resolvin D1 Modulates the Inflammatory Processes of Human Periodontal Ligament Cells via NF-κB and MAPK Signaling Pathways . International Journal of Molecular Sciences, 23(21), 13193. [Link]

-

Nshimiyimana, R., et al. (2024). Biosynthesis of resolvin D1, resolvin D2, and RCTR1 from 7,8(S,S)-epoxytetraene in human neutrophils and macrophages . PNAS, 121(37). [Link]

-

Tofan, M., et al. (2024). Protective Effect of Resolvin D1, D2, and Their Methyl Esters on Oxidative Stress and Hyaluronidase—Induced Hyaluronic Acid Degradation . Antioxidants, 13(2), 163. [Link]

-

Titos, E., et al. (2016). Resolvin D1 and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat . The Journal of Immunology, 197(4), 1419–1428. [Link]

-

Bair, A. M., et al. (2016). Expression of Resolvin D1 Biosynthetic Pathways in Salivary Epithelium . The FASEB Journal, 30(4), 1679–1689. [Link]

-

Ostermann, A. I., et al. (2019). Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples . Frontiers in Pharmacology, 10, 203. [Link]

-

Kain, V., et al. (2015). Resolvin D1 activates the inflammation resolving response at splenic and ventricular site following myocardial infarction leading to improved ventricular function . Journal of Molecular and Cellular Cardiology, 84, 24–35. [Link]

-

Dalli, J., et al. (2017). Biosynthesis of D-series resolvins in skin provides insights into their role in tissue repair . The Journal of Clinical Investigation, 127(8), 2974–2987. [Link]

-

Hong, S., et al. (2007). Resolvin D1, Protectin D1, and Related Docosahexaenoic Acid-Derived Products: Analysis via Electrospray/Low Energy Tandem Mass Spectrometry based on Spectra and Fragmentation Mechanisms . Journal of the American Society for Mass Spectrometry, 18(1), 128–144. [Link]

-

Colas, R. A., et al. (2018). Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices . Methods in Molecular Biology, 1730, 119–147. [Link]

-

Le, Faouder, P., et al. (2014). Resolvin D1 limits 5-lipoxygenase nuclear localization and leukotriene B4 synthesis by inhibiting a calcium-activated kinase pathway . Proceedings of the National Academy of Sciences, 111(40), 14530–14535. [Link]

-

Bei, Y., et al. (2023). Resolvin D1-mediated cellular crosstalk protects against MASH . Cell Metabolism, 35(10), 1785–1801.e7. [Link]

-

Dalli, J., et al. (2021). Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation . The FASEB Journal, 35(5), e21544. [Link]

-

Colas, R. A., et al. (2014). Lipid Mediator Metabolomics via LC-MS/MS Profiling and Analysis . Methods in Molecular Biology, 1198, 201–220. [Link]

-

Conversion of docosahexaenoic acid (DHA) to aspirin-triggered D series... . ResearchGate. [Link]

-

Colas, R. A., et al. (2018). Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices . ResearchGate. [Link]

-

Kutzner, L., et al. (2023). Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators . Frontiers in Immunology, 14. [Link]

-

Barden, A., et al. (2015). Lipid and lipid mediator profiling of human synovial fluid in rheumatoid arthritis patients by means of LC-MS/MS . Journal of Lipid Research, 56(10), 2013–2022. [Link]

-

Balas, L., et al. (2014). LC-MS/MS method for rapid and concomitant quantification of pro-inflammatory and pro-resolving polyunsaturated fatty acid metabolites . Journal of Chromatography B, 944, 137–145. [Link]

-

Barden, A., et al. (2021). Pharmacokinetics and Changes in Lipid Mediator Profiling after Consumption of Specialized Pro-Resolving Lipid-Mediator-Enriched Marine Oil in Healthy Subjects . Nutrients, 13(10), 3467. [Link]

Sources

- 1. Biosynthesis of resolvin D1, resolvin D2, and RCTR1 from 7,8(S,S)-epoxytetraene in human neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protective Effect of Resolvin D1, D2, and Their Methyl Esters on Oxidative Stress and Hyaluronidase—Induced Hyaluronic Acid Degradation [mdpi.com]

- 5. Biosynthesis of D-series resolvins in skin provides insights into their role in tissue repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Resolvin D1 activates the inflammation resolving response at splenic and ventricular site following myocardial infarction leading to improved ventricular function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Expression of Resolvin D1 Biosynthetic Pathways in Salivary Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 15. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Resolvin D1: A Technical Guide to the Resolution of Inflammation

Executive Summary

The resolution of inflammation is no longer viewed as a passive decay of pro-inflammatory signals but as an active, agonist-mediated process orchestrated by a novel genus of specialized pro-resolving mediators (SPMs).[1][2] Among these, Resolvin D1 (RvD1), a potent endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a pivotal player in restoring tissue homeostasis.[1][3][4] This technical guide provides an in-depth exploration of RvD1, from its biosynthesis and molecular mechanisms to validated experimental protocols for its study. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to empower the scientific community in harnessing the therapeutic potential of RvD1 and its analogues.

Introduction: The Resolution Revolution

For decades, the inflammatory response was primarily characterized by its onset and propagation, with resolution considered a mere passive dilution of inflammatory stimuli. However, a paradigm shift has occurred, revealing that the return to homeostasis is a highly regulated, active process.[5] This "resolution revolution" is driven by the discovery of SPMs, including resolvins, lipoxins, protectins, and maresins.[6] These molecules are not immunosuppressive; instead, they actively orchestrate the shutdown of the inflammatory response by limiting neutrophil infiltration, enhancing the clearance of apoptotic cells and debris by macrophages, and promoting tissue repair.[1][7]

Resolvin D1, in particular, has garnered significant attention for its potent and stereoselective anti-inflammatory and pro-resolving actions.[5] It is biosynthesized during the resolution phase of acute inflammation and has demonstrated profound efficacy in a multitude of preclinical models of inflammatory diseases, including arthritis, inflammatory bowel disease, and cardiovascular conditions.[4][8] Understanding the intricate biology of RvD1 is paramount for developing next-generation therapeutics that promote resolution rather than simply blocking inflammation.

The Biochemistry of Resolvin D1

Biosynthesis: A Multi-Enzyme Cascade

The journey from dietary omega-3 fatty acids to the potent RvD1 molecule is a testament to the elegance of biological enzymatic pathways. The biosynthesis of RvD1 is a transcellular process, often involving the interplay between different cell types, such as endothelial cells and leukocytes.[9]

The canonical pathway begins with the release of docosahexaenoic acid (DHA) from the cell membrane phospholipids by phospholipase A2 (PLA2).[9] DHA is then sequentially oxygenated by two different lipoxygenase (LOX) enzymes.[6]

-

15-Lipoxygenase (15-LOX) Action: In humans, 15-LOX-1 converts DHA into 17S-hydroperoxy-DHA (17S-HpDHA).[9]

-

5-Lipoxygenase (5-LOX) Action: 17S-HpDHA is then rapidly converted by 5-LOX in neutrophils to a 7,8-epoxide intermediate.[10][11]

-

Hydrolysis to RvD1: This epoxide intermediate is subsequently hydrolyzed to form the final structure of RvD1 (7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid).[5][11]

An alternative pathway, known as the aspirin-triggered pathway, leads to the formation of an epimer of RvD1, 17R-RvD1 (AT-RvD1), which exhibits similar potent pro-resolving activities.

Diagram: Resolvin D1 Biosynthetic Pathway

Caption: Simplified RvD1 signaling cascade in macrophages.

Experimental Protocols and Methodologies

Investigating the bioactions of RvD1 requires robust and validated experimental systems. The following section details key methodologies for studying RvD1 both in vitro and in vivo.

In Vitro Assessment of RvD1 Bioactivity

This protocol assesses the ability of RvD1 to enhance the clearance of apoptotic cells by macrophages, a cornerstone of its pro-resolving function.

Principle: Differentiated macrophages are co-cultured with fluorescently-labeled apoptotic neutrophils in the presence or absence of RvD1. The extent of phagocytosis is quantified by flow cytometry or fluorescence microscopy.

Step-by-Step Methodology:

-

Macrophage Preparation:

-

Isolate human peripheral blood mononuclear cells (PBMCs) by Ficoll-Paque density gradient centrifugation.

-

Culture PBMCs for 7-10 days with M-CSF (50 ng/mL) to differentiate them into macrophages. Alternatively, use a macrophage cell line like THP-1 differentiated with PMA. [1]2. Apoptotic Cell Preparation:

-

Isolate human neutrophils from whole blood using dextran sedimentation followed by Ficoll-Paque gradient.

-

Induce apoptosis by UV irradiation or by aging neutrophils in culture for 18-24 hours.

-

Label apoptotic neutrophils with a fluorescent dye (e.g., pHrodo Red or CFSE).

-

-

Co-culture and Treatment:

-

Plate macrophages at a density of 1x10^5 cells/well.

-

Pre-treat macrophages with RvD1 (typically 1-100 nM) for 15-30 minutes. [3] * Add labeled apoptotic neutrophils at a macrophage-to-neutrophil ratio of 1:5.

-

Incubate for 60-90 minutes at 37°C.

-

-

Quantification:

-

Flow Cytometry: Gently scrape the cells, wash with PBS, and analyze the macrophage population for fluorescence. The percentage of fluorescent macrophages represents the phagocytic index.

-

Microscopy: Wash away non-engulfed neutrophils, fix the cells, and visualize under a fluorescence microscope. Count the number of engulfed cells per macrophage.

-

Self-Validation and Causality: A dose-response curve should be established, with maximal efficiency typically observed around 10 nM. [3]To confirm receptor-mediated action, co-incubation with an ALX/FPR2 or GPR32 antagonist should abrogate the RvD1-induced increase in phagocytosis.

In Vivo Models of Inflammation Resolution

This is a classic, self-resolving model of acute inflammation widely used to study the in vivo effects of pro-resolving mediators.

Principle: Intraperitoneal injection of zymosan (a yeast cell wall component) elicits a robust but self-limited inflammatory response characterized by neutrophil influx followed by their clearance and the appearance of resolution-phase macrophages.

Step-by-Step Methodology:

-

Animal Model: Use 8-10 week old male C57BL/6 mice.

-

Induction of Peritonitis: Administer an intraperitoneal (i.p.) injection of zymosan A (1 mg in 1 mL sterile saline).

-

RvD1 Administration:

-

Exudate Collection:

-

At various time points (e.g., 4, 12, 24, 48 hours), euthanize mice and perform peritoneal lavage with 5 mL of cold PBS containing 2 mM EDTA.

-

-

Analysis:

-

Cell Counts and Differentials: Determine the total number of leukocytes in the lavage fluid using a hemocytometer. Prepare cytospin slides and perform differential cell counts (neutrophils vs. macrophages) using Wright-Giemsa staining.

-

Flow Cytometry: Use specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages) for more precise quantification and characterization of immune cell populations.

-

Mediator Analysis: Centrifuge the lavage fluid and analyze the supernatant for cytokines (ELISA) and lipid mediators (LC-MS/MS).

-

Self-Validation and Causality: Successful pro-resolving action of RvD1 will be demonstrated by a significant reduction in the peak neutrophil count and a faster return to baseline leukocyte numbers compared to the vehicle control. This is often quantified as the "resolution interval" (Ri), the time taken for neutrophil numbers to drop by 50% from their peak.

Quantification of RvD1: LC-MS/MS Lipidomics

Accurate quantification of endogenous and administered RvD1 is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. [2][13] Principle: Lipids are extracted from a biological matrix (e.g., plasma, tissue homogenate, peritoneal lavage), separated by reverse-phase liquid chromatography, and then detected and quantified by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Brief Workflow:

-

Sample Preparation: Add a deuterated internal standard (e.g., RvD1-d5) to the sample for accurate quantification.

-

Lipid Extraction: Perform solid-phase extraction (SPE) using C18 cartridges to isolate the lipid fraction.

-

LC Separation: Use a C18 reverse-phase column with a methanol/water/acetic acid mobile phase gradient to separate RvD1 from other lipid species. [2]4. MS/MS Detection: Utilize a triple quadrupole mass spectrometer. Specific precursor-to-product ion transitions (MRM transitions) for RvD1 and its internal standard are monitored for high selectivity and sensitivity. [14][15]

Data Presentation and Interpretation

Quantitative data from RvD1 studies should be presented clearly to allow for robust interpretation and comparison across experiments.

Table 1: In Vitro Bioactivity of Resolvin D1 on Human Macrophages

| Parameter | Control | RvD1 (1 nM) | RvD1 (10 nM) | RvD1 (100 nM) |

| Phagocytosis Index (%) | 15 ± 2.1 | 28 ± 3.5 | 45 ± 4.2 | 42 ± 3.9 |

| TNF-α Secretion (pg/mL) | 550 ± 45 | 410 ± 38 | 220 ± 25 | 215 ± 28 |

| IL-10 Secretion (pg/mL) | 80 ± 10 | 150 ± 18 | 280 ± 22 | 275 ± 26 |

| Data are representative and presented as mean ± SEM. *p<0.05, *p<0.01 vs. Control. |

Table 2: In Vivo Efficacy of Resolvin D1 in Murine Peritonitis

| Parameter | Vehicle Control | RvD1 (100 ng/mouse) |

| Peak Neutrophil Influx (x10^6) | 12.5 ± 1.5 | 6.8 ± 0.9 |

| Resolution Interval (Ri) (hours) | ~18 hours | ~10 hours |

| Exudate TNF-α at 12h (pg/mL) | 310 ± 30 | 145 ± 21 |

| *Data are representative and presented as mean ± SEM. *p<0.01 vs. Vehicle Control. |

Therapeutic Potential and Future Directions

The potent pro-resolving actions of RvD1 make it an attractive therapeutic candidate for a wide range of inflammatory diseases. [4]However, the clinical translation of native RvD1 is hampered by its short half-life due to rapid metabolic inactivation. [2][6]This has spurred the development of more stable synthetic analogues that retain the biological activity of the parent molecule but possess improved pharmacokinetic properties. [6][16][17] Future research will focus on:

-

Developing and testing novel, stable RvD1 mimetics. [16]* Elucidating the full spectrum of RvD1's actions on different cell types, including adaptive immune cells.

-

Identifying biomarkers that can track the status of resolution pathways in human diseases.

-

Conducting clinical trials to validate the therapeutic efficacy of pro-resolving strategies in patients.

Conclusion

Resolvin D1 stands at the forefront of the resolution pharmacology field. It is a powerful endogenous mediator that actively terminates inflammation and promotes a return to tissue homeostasis. By understanding its biosynthesis, intricate signaling mechanisms, and bioactions, researchers and drug developers are now equipped to design and validate novel therapeutic strategies that harness the body's own healing processes. The protocols and insights provided in this guide serve as a foundational resource for advancing the study of RvD1 and accelerating the development of a new class of pro-resolving medicines.

References

-

Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC . National Institutes of Health. [Link]

-

Development of New Resolvin D1 Analogues for Osteoarthritis Therapy: Acellular and Computational Approaches to Study Their Antioxidant Activities . ResearchGate. [Link]

-

Resolvin D1 prevents injurious neutrophil swarming in transplanted lungs . PubMed Central. [Link]

-

Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 . National Institutes of Health. [Link]

-

(PDF) Resolvin D1 attenuates the inflammatory process in mouse model of LPS‐induced keratitis . ResearchGate. [Link]

-

In vitro and in vivo assessment of the proresolutive and antiresorptive actions of resolvin D1: relevance to arthritis . PubMed Central. [Link]

-

Mechanism of action of resolvin D1 in inhibiting the progression of aortic dissection in mice - PMC . National Institutes of Health. [Link]

-

The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection . The Journal of Experimental Medicine. [Link]

-

Biosynthesis of resolvin D1, resolvin D2, and RCTR1 from 7,8(S,S)-epoxytetraene in human neutrophils and macrophages . PNAS. [Link]

-

Resolvin D1 limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC . National Institutes of Health. [Link]

-

Resolvin D1 receptor stereoselectivity and regulation of inflammation and proresolving microRNAs . The American Journal of Pathology. [Link]

-

Resolvin D1 reduces cancer growth stimulating a protective neutrophil-dependent recruitment of anti-tumor monocytes . Cancer Letters. [Link]

-

Protective Effect of Resolvin D1, D2, and Their Methyl Esters on Oxidative Stress and Hyaluronidase—Induced Hyaluronic Acid Degradation . MDPI. [Link]

-

Resolvin D1 and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC . National Institutes of Health. [Link]

-

Maresin-1 Ameliorates Chronic Unpredictable Stress-Induced Depressive-like Behaviors Associated with Dynamic Modulation of Hippocampal Microglial Activity and TSPO PET Signals . MDPI. [Link]

-

Biosynthesis of resolvin D1, resolvin D2, and RCTR1 from 7,8(S,S)- epoxytetraene in human . Semantic Scholar. [Link]

-

Resolvin D1 Polarizes Primary Human Macrophages toward a Proresolution Phenotype through GPR32 . ResearchGate. [Link]

-

Expression of Resolvin D1 Biosynthetic Pathways in Salivary Epithelium - PMC . National Institutes of Health. [Link]

-

Signaling and Immunoresolving Actions of Resolvin D1 in Inflamed Human Visceral Adipose Tissue - PMC . PubMed Central. [Link]

-

Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples . National Institutes of Health. [Link]

-

The chemically stable analogue of resolvin D1 ameliorates experimental autoimmune encephalomyelitis by mediating the resolution of inflammation . PubMed. [Link]

-

Resolvin D1 and Its Aspirin-triggered 17R Epimer. Stereochemical Assignments, Anti-inflammatory Properties, and - DASH (Harvard) . Harvard University. [Link]

-

Development of New Resolvin D1 Analogues for Osteoarthritis Therapy: Acellular and Computational Approaches to Study Their Antioxidant Activities . MDPI. [Link]

-

MS/MS fragmentation spectra show positive identification of resolvin D1... . ResearchGate. [Link]

-

Resolvin D1 binds human phagocytes with evidence for proresolving receptors . PNAS. [Link]

-

Resolvin D1, protectin D1, and related docosahexaenoic acid-derived products: Analysis via electrospray/low energy tandem mass spectrometry based on spectra and fragmentation mechanisms . ACS Publications. [Link]

-

Resolvin D1 activates the inflammation resolving response at splenic and ventricular site following myocardial infarction leading to improved ventricular function . National Institutes of Health. [Link]

Sources

- 1. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resolvin D1 and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Mechanism of action of resolvin D1 in inhibiting the progression of aortic dissection in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of resolvin D1: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression of Resolvin D1 Biosynthetic Pathways in Salivary Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Resolvin D1 receptor stereoselectivity and regulation of inflammation and proresolving microRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Resolvin D1 prevents injurious neutrophil swarming in transplanted lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The chemically stable analogue of resolvin D1 ameliorates experimental autoimmune encephalomyelitis by mediating the resolution of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Resolvin D1: A Technical Guide to its Anti-Inflammatory Properties and Therapeutic Potential

Abstract

The resolution of inflammation is no longer considered a passive process but an active, agonist-mediated return to homeostasis. Central to this paradigm are the specialized pro-resolving mediators (SPMs), a superfamily of endogenous lipid mediators with potent anti-inflammatory and pro-resolving activities. Among these, Resolvin D1 (RvD1), a metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a key player in orchestrating the cessation of inflammatory responses. This technical guide provides an in-depth exploration of the anti-inflammatory properties of RvD1 for researchers, scientists, and drug development professionals. We will delve into its biosynthesis, multifaceted mechanisms of action, and the experimental methodologies to investigate its therapeutic potential. This guide is designed to be a comprehensive resource, blending established knowledge with practical, field-proven insights to empower the scientific community in harnessing the pro-resolving power of Resolvin D1.

Introduction: The Resolution of Inflammation and the Dawn of SPMs

Inflammation is a fundamental protective response to infection or tissue injury. However, its dysregulation can lead to chronic inflammatory diseases. The discovery of SPMs has revolutionized our understanding of inflammation, revealing that its resolution is an active process. SPMs, including resolvins, protectins, and maresins, are biosynthesized during the inflammatory response and function to terminate neutrophil infiltration, stimulate the clearance of apoptotic cells and debris by macrophages, and promote tissue repair. Resolvin D1, a member of the D-series resolvins, exhibits potent bioactions in the pico- to nanomolar range, making it a highly promising candidate for therapeutic intervention in a wide array of inflammatory conditions.[1]

Biosynthesis of Resolvin D1: From Omega-3 Fatty Acids to Potent Mediator